N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide
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Overview
Description
N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2-sulfonyl chloride with 2-(4-nitrophenylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and antibacterial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
Naphthalene-2-sulfonamide: Lacks the nitrophenyl group but shares the naphthalene and sulfonamide moieties.
4-Nitrophenylamine: Contains the nitrophenyl group but lacks the naphthalene and sulfonamide components.
Uniqueness
N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide is unique due to its combination of a naphthalene ring, a sulfonamide group, and a nitrophenyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in multiple research and industrial applications .
Properties
IUPAC Name |
N-[2-(4-nitroanilino)ethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c22-21(23)17-8-6-16(7-9-17)19-11-12-20-26(24,25)18-10-5-14-3-1-2-4-15(14)13-18/h1-10,13,19-20H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWYXCVWXGNEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCNC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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